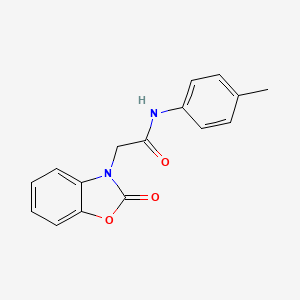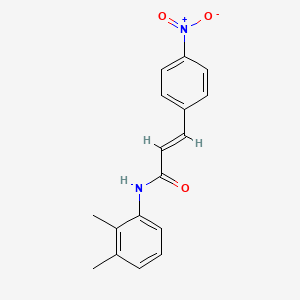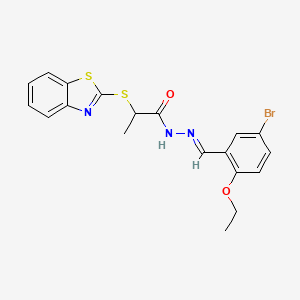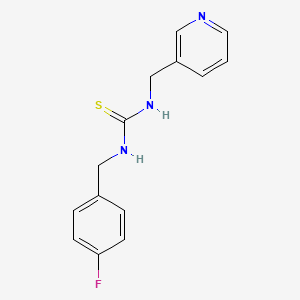
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, also known as MEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEDA is a chiral diamine that is commonly used as a ligand in asymmetric catalysis and as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis involves the formation of a chelate complex with a metal catalyst, which then interacts with the substrate to facilitate the desired reaction. The chiral environment created by N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine in the complex leads to high enantioselectivity in the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, as it is primarily used in laboratory settings. However, studies have shown that N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is not toxic to cells and has low cytotoxicity, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis is its high enantioselectivity, which can lead to the production of chiral compounds with high purity. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is also relatively easy to synthesize and has low toxicity. However, one limitation of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is its high cost compared to other chiral ligands.
Orientations Futures
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine. One area of interest is the development of new N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts with improved enantioselectivity and efficiency in various reactions. Another area of research is the investigation of the biochemical and physiological effects of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, particularly its potential as a therapeutic agent. Finally, there is potential for the application of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine in the synthesis of new pharmaceuticals and agrochemicals with improved properties and reduced environmental impact.
Conclusion:
In conclusion, N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, or N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, is a chiral diamine with potential applications in various fields, including asymmetric catalysis and the synthesis of pharmaceuticals and agrochemicals. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts have shown high enantioselectivity in various reactions, and N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has low toxicity, making it a promising candidate for further research. While there are limitations to using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, such as its high cost, there is potential for the development of new N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts and the investigation of its biochemical and physiological effects.
Méthodes De Synthèse
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine can be synthesized through a multistep process involving the reaction of 4-methylcyclohexanone with ethylamine and formaldehyde, followed by a reductive amination reaction with dimethylamine. The resulting product is a mixture of diastereomers that can be separated through column chromatography or recrystallization.
Applications De Recherche Scientifique
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of chiral amines and amino acids. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts have shown high enantioselectivity in various reactions, including hydrogenation, allylation, and Michael addition. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as the anti-inflammatory drug Celecoxib and the insecticide Fipronil.
Propriétés
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-5-15(11-10-14(3)4)13-8-6-12(2)7-9-13/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMUHCCYUMEVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462877 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)
![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)


![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)